Stereochemical Purity: The (S)-HMG-CoA Enantiomer is the Active Substrate, while (R)-HMG-CoA is a Potent Competitive Inhibitor of HMG-CoA Reductase
HMG-CoA exists as two enantiomers. The (S)-enantiomer is the physiological substrate for HMG-CoA reductase (HMGCR) and HMG-CoA lyase. In contrast, the (R)-enantiomer acts as a competitive inhibitor of HMGCR with respect to (S)-HMG-CoA. For Syrian hamster HMGCR, the inhibition constant (Ki) for (R)-HMG-CoA is 0.6 ± 0.2 relative to the Km for (S)-HMG-CoA, demonstrating that the 'inactive' enantiomer can significantly interfere with enzymatic assays [1]. This finding is corroborated by a patent which states the (R) isomer is a competitive inhibitor of the (S) isomer, and that racemic mixtures yield only half the biological activity of pure (S)HMG-CoA [2].
| Evidence Dimension | Enantiomer-specific enzyme kinetics |
|---|---|
| Target Compound Data | (S)-HMG-CoA: Active substrate for HMGCR |
| Comparator Or Baseline | (R)-HMG-CoA: Competitive inhibitor of HMGCR |
| Quantified Difference | Ki/Km ratio for (R)-HMG-CoA vs. (S)-HMG-CoA is 0.6 ± 0.2 (hamster HMGCR) [1] |
| Conditions | In vitro enzymatic assay with purified Syrian hamster HMG-CoA reductase (EC 1.1.1.34) |
Why This Matters
This quantifies the detrimental impact of using racemic HMG-CoA versus enantiomerically pure (S)-HMG-CoA in kinetic studies, directly affecting data validity and experimental reproducibility.
- [1] Bischoff, K. M., & Rodwell, V. W. (1992). Biosynthesis and characterization of (S)-and (R)-3-hydroxy-3-methylglutaryl coenzyme A. Biochemical medicine and metabolic biology, 48(2), 149-158. View Source
- [2] Rodwell, V. W., & Bischoff, K. M. (1987). US Patent 4,665,026. Enzymatic synthesis of (S)3-hydroxy-3-methylglutaryl coenzyme A. View Source
